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molecular formula C9H9BrFNO B1283585 3-bromo-N-(4-fluorophenyl)propanamide CAS No. 135154-75-5

3-bromo-N-(4-fluorophenyl)propanamide

Cat. No. B1283585
M. Wt: 246.08 g/mol
InChI Key: QHRZLTPFIFOPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126998B2

Procedure details

5.75 ml of 4-fluoroaniline (6.65 g, 59.88 mmol, 1 equivalent) were initially charged in 65 ml of THF, 33 ml of 2 M trimethylaluminium solution in hexane (65.87 mmol, 1.1 equivalents) were added at −78° C. and the mixture was stirred for 20 min, slowly warming to RT. At −20° C., this solution was added dropwise to a solution of 6.54 ml (10 g, 59.8 mmol, 1 equivalent) of methyl 3-bromopropanoate in 65 ml of THF and then stirred at RT for 3 h. At 0° C., the reaction solution was acidified carefully with 1 N aqueous hydrochloric acid solution and extracted twice with ethyl acetate. The combined organic phases were dried over sodium sulphate, filtered and concentrated. This gave 12.6 g (67% of theory; purity 78%) of the title compound which was reacted further without purification.
Quantity
5.75 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
65.87 mmol
Type
reactant
Reaction Step Two
Quantity
6.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C[Al](C)C.CCCCCC.[Br:19][CH2:20][CH2:21][C:22](OC)=[O:23].Cl>C1COCC1>[Br:19][CH2:20][CH2:21][C:22]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=1)=[O:23]

Inputs

Step One
Name
Quantity
5.75 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
65.87 mmol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
6.54 mL
Type
reactant
Smiles
BrCCC(=O)OC
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
At 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This gave 12.6 g (67% of theory; purity 78%) of the title compound which was reacted further without purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrCCC(=O)NC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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